JWH-213

CB2 receptor Selectivity SAR

JWH-213 is a synthetic cannabinoid belonging to the naphthoylindole class, with the IUPAC name (4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone. The compound exhibits high binding affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with Ki values of 1.5 ± 0.2 nM and 0.42 ± 0.05 nM, respectively.

Molecular Formula C27H29NO
Molecular Weight 383.5 g/mol
CAS No. 824959-83-3
Cat. No. B590930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH-213
CAS824959-83-3
Synonyms(4-ethyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)-methanone
Molecular FormulaC27H29NO
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC)C
InChIInChI=1S/C27H29NO/c1-4-6-11-18-28-19(3)26(24-14-9-10-15-25(24)28)27(29)23-17-16-20(5-2)21-12-7-8-13-22(21)23/h7-10,12-17H,4-6,11,18H2,1-3H3
InChIKeyJAVDQKMSPNBPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWH-213 CAS 824959-83-3: Technical Specifications for Cannabinoid Receptor Research


JWH-213 is a synthetic cannabinoid belonging to the naphthoylindole class, with the IUPAC name (4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone [1]. The compound exhibits high binding affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with Ki values of 1.5 ± 0.2 nM and 0.42 ± 0.05 nM, respectively [2]. As a research tool, it is distinguished by a moderate selectivity profile favoring the CB2 receptor by a factor of approximately 3.6-fold [2]. It is commonly supplied as a neat solid or as a solution in methanol, with a molecular formula of C₂₇H₂₉NO and a molecular weight of 383.53 g/mol [1].

The Case Against Generic Substitution of JWH-213: Divergent CB1/CB2 Profiles in the Naphthoylindole Series


Within the naphthoylindole class of synthetic cannabinoids, subtle structural variations, particularly in the N-alkyl chain and naphthoyl substituent, produce dramatically different receptor binding and selectivity profiles [1]. Therefore, generic substitution is not feasible. For instance, while JWH-213 exhibits a moderate CB2-selectivity of 3.6x, close structural analogs can range from being non-selective (e.g., JWH-018, 3.1x CB2) to highly CB1-selective (e.g., JWH-020, 1.6x CB1) or even highly CB2-selective (e.g., JWH-009, >70x CB2) [2]. This divergence means that in-class compounds cannot be interchanged without fundamentally altering the pharmacological outcome of an experiment. The specific quantitative differentiators that substantiate this position for JWH-213 are provided below.

Quantitative Differentiators for JWH-213: Head-to-Head Comparison with Analogs


JWH-213 Exhibits 3.6-Fold CB2 Selectivity, Distinct from CB1-Selective Analogs Like JWH-020

In competitive binding assays using transfected HEK293 cells expressing human CB1 and CB2 receptors, JWH-213 demonstrated a Ki of 1.5 ± 0.2 nM at CB1 and 0.42 ± 0.05 nM at CB2, yielding a CB2 selectivity ratio of approximately 3.6:1 [1]. In direct contrast, its close analog JWH-020 displays a reversed selectivity profile, with a Ki of 128 ± 17 nM at CB1 and 205 ± 20 nM at CB2, representing a 1.6-fold preference for CB1 [1]. This clear divergence highlights JWH-213's specific utility as a moderately CB2-preferring agonist, whereas JWH-020 would be used as a moderately CB1-preferring agonist.

CB2 receptor Selectivity SAR

JWH-213's High CB2 Affinity (Ki=0.42 nM) Contrasts Sharply with Low-Affinity Analogs Like JWH-009

JWH-213 binds with sub-nanomolar affinity to the CB2 receptor (Ki = 0.42 ± 0.05 nM) [1]. This is in stark contrast to its analog JWH-009, which exhibits a Ki of 141 ± 14 nM at CB2, representing an approximately 335-fold lower affinity [1]. This substantial difference in absolute affinity at the CB2 receptor means that JWH-213 can be used at much lower concentrations to achieve similar receptor occupancy, making it a more potent tool for studying CB2-mediated effects.

CB2 affinity Binding Ki Receptor pharmacology

JWH-213's Potent CB1 Affinity (Ki=1.5 nM) Distinguishes It from Highly CB2-Selective Analogs Like JWH-009

While JWH-213 is a moderately CB2-selective agonist, it retains high affinity for the CB1 receptor, with a Ki of 1.5 ± 0.2 nM [1]. This differentiates it from highly selective CB2 agonists like JWH-009, which has negligible affinity for CB1 (Ki > 10,000 nM) [1]. Therefore, JWH-213 is not suitable for experiments requiring a pure CB2 agonist, whereas JWH-009 would be. This distinction is crucial for researchers aiming to study CB2 receptor function without the confounding effects of CB1 activation.

CB1 affinity Binding Ki Receptor pharmacology

JWH-213's Moderate Selectivity Profile is Unique Amongst Close Naphthoylindole Analogs

JWH-213 occupies a unique position within the naphthoylindole series, exhibiting a CB2 selectivity ratio of 3.6x. This is distinct from other close analogs: JWH-018 (3.1x CB2), JWH-007 (3.3x CB2), and JWH-016 (5.1x CB2) [1]. It also differs from the highly CB2-selective JWH-015 (12x CB2) and the non-selective or CB1-selective analogs like JWH-020 (1.6x CB1) [1]. This class-level comparison demonstrates that JWH-213's selectivity is not a class-wide property but a specific, quantifiable attribute of its unique structure (4-ethyl naphthoyl substituent).

Selectivity profile CB1/CB2 ratio SAR

Recommended Research Scenarios for JWH-213 Leveraging Its Quantified Profile


Dissecting CB2-Mediated Signaling with a Potent, Moderate-Selectivity Agonist

JWH-213's high CB2 affinity (Ki=0.42 nM) and moderate CB2-selectivity (3.6x) [1] make it an ideal candidate for studies seeking to activate CB2-mediated pathways while acknowledging potential CB1 involvement. This is particularly relevant in complex biological systems like immune cells where both receptors are co-expressed. Using JWH-213, researchers can dose-dependently probe CB2 function, using its known selectivity ratio to interpret the relative contribution of each receptor at a given concentration.

Reference Standard for Analytical Toxicology and Forensic Chemistry

The unequivocal identification of JWH-213 in seized materials, such as the detection of 252 mg/pack in a herbal product [2], necessitates its use as a certified reference standard. Its distinct chemical structure and spectral properties (e.g., λmax at 220, 319 nm , and specific mass spectral data [3]) are essential for developing and validating LC-MS/MS, GC-MS, or NMR methods for the forensic analysis of designer drug samples.

Structure-Activity Relationship (SAR) Studies for Cannabinoid Receptor Subtype Selectivity

JWH-213 serves as a critical comparator in SAR studies focused on the naphthoylindole scaffold. Its unique combination of a 4-ethyl substituent on the naphthoyl group and an N-pentyl indole core yields a specific CB2-selectivity of 3.6x [1]. Researchers can directly compare JWH-213 to analogs like JWH-018 (N-pentyl, no 4-ethyl group) or JWH-007 (N-pentyl, 4-methyl group) to isolate and quantify the contribution of the 4-ethyl substitution on receptor binding and selectivity.

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